O-Phthalimide-C1-S-C5-acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C15H17NO4S |

|---|---|

Peso molecular |

307.4 g/mol |

Nombre IUPAC |

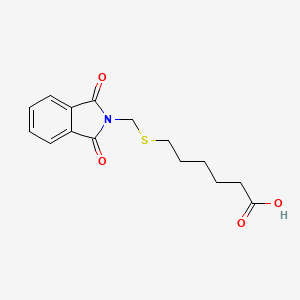

6-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]hexanoic acid |

InChI |

InChI=1S/C15H17NO4S/c17-13(18)8-2-1-5-9-21-10-16-14(19)11-6-3-4-7-12(11)15(16)20/h3-4,6-7H,1-2,5,8-10H2,(H,17,18) |

Clave InChI |

LWRNKOWBHYCCAM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCCCCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Phthalimide-C1-S-C5-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for O-Phthalimide-C1-S-C5-acid, a molecule of interest in medicinal chemistry and drug development. Due to the lack of a directly published synthesis, this guide details a plausible and chemically sound multi-step approach based on established organic chemistry principles. The methodologies, quantitative data from analogous reactions, and a visual representation of the synthetic route are provided to assist researchers in the preparation of this and structurally related compounds.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process. The core strategy involves the initial preparation of a reactive phthalimide (B116566) intermediate, N-(bromomethyl)phthalimide, followed by its reaction with a suitable sulfur-containing C5 carboxylic acid, namely 5-mercaptopentanoic acid. This pathway leverages the well-established reactivity of N-halomethylphthalimides with nucleophiles.

A visual representation of this proposed pathway is provided below:

Technical Guide: Elucidation of "O-Phthalimide-C1-S-C5-acid"

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of a molecule designated as "O-Phthalimide-C1-S-C5-acid." Based on an interpretation of this non-standard nomenclature, the molecule is identified as an N-substituted phthalimide (B116566) derivative containing a thioether linkage and a pentanoic acid moiety. This document outlines a plausible chemical structure and details generalized synthetic routes and analytical methodologies for its elucidation. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure Elucidation

The designation "this compound" is likely a non-systematic nomenclature. Phthalimide is an imide derivative of phthalic anhydride (B1165640) and typically undergoes substitution at the nitrogen atom. The "O-" prefix is considered chemically improbable in this context. Therefore, the structure is interpreted as an N-substituted phthalimide.

The components of the name are broken down as follows:

-

"O-Phthalimide" : Interpreted as N-Phthalimide .

-

"C1" : A one-carbon alkyl linker (methylene, -CH2-).

-

"S" : A sulfur atom, indicating a thioether linkage.

-

"C5-acid" : A five-carbon carboxylic acid (pentanoic acid).

Based on this interpretation, a plausible structure for "this compound" is 5-((phthalimidomethyl)thio)pentanoic acid .

Chemical Structure:

IUPAC Name: 5-((1,3-dioxoisoindolin-2-yl)methylthio)pentanoic acid

Synthesis Protocols

The synthesis of 5-((1,3-dioxoisoindolin-2-yl)methylthio)pentanoic acid can be achieved through a multi-step process. A common approach involves the Gabriel synthesis to introduce the protected amine functionality.

Synthesis of N-(chloromethyl)phthalimide

Objective: To prepare the electrophilic phthalimide precursor.

Materials:

-

Phthalimide

-

Paraformaldehyde

-

Thionyl chloride

-

Anhydrous benzene (B151609)

Procedure:

-

A mixture of phthalimide (0.1 mol) and paraformaldehyde (0.1 mol) in anhydrous benzene (100 mL) is heated to reflux.

-

Thionyl chloride (0.11 mol) is added dropwise to the refluxing mixture.

-

The reaction mixture is refluxed for an additional 2 hours until the evolution of HCl gas ceases.

-

The solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from benzene to yield N-(chloromethyl)phthalimide.

Synthesis of 5-mercaptopentanoic acid

Objective: To prepare the nucleophilic thiol precursor.

Materials:

-

5-bromopentanoic acid

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

Procedure:

-

A solution of 5-bromopentanoic acid (0.1 mol) and thiourea (0.1 mol) in ethanol (B145695) (150 mL) is refluxed for 4 hours.

-

The solvent is evaporated, and the resulting isothiouronium salt is hydrolyzed by refluxing with a solution of sodium hydroxide (0.3 mol) in water (100 mL) for 3 hours.

-

The reaction mixture is cooled and acidified with concentrated hydrochloric acid.

-

The product, 5-mercaptopentanoic acid, is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed to yield the crude product.

Synthesis of 5-((1,3-dioxoisoindolin-2-yl)methylthio)pentanoic acid

Objective: To couple the phthalimide and pentanoic acid moieties.

Materials:

-

N-(chloromethyl)phthalimide

-

5-mercaptopentanoic acid

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

5-mercaptopentanoic acid (0.1 mol) is dissolved in anhydrous ethanol (100 mL), and a solution of sodium ethoxide (0.1 mol) in ethanol is added.

-

N-(chloromethyl)phthalimide (0.1 mol) is added to the mixture, and the reaction is stirred at room temperature for 12 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is dissolved in water and acidified with dilute HCl.

-

The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the final product.

Characterization Data

The synthesized compound would be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Spectroscopic Data (Hypothetical)

| Technique | Observed Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5 (br s, 1H), 7.85 (m, 2H), 7.75 (m, 2H), 4.80 (s, 2H), 2.60 (t, 2H), 2.40 (t, 2H), 1.70 (m, 4H) | Carboxylic acid proton, aromatic protons of phthalimide, -N-CH₂-S-, -S-CH₂-, -CH₂-COOH, and other methylene (B1212753) protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 178.0, 168.0, 134.0, 132.0, 123.5, 40.0, 35.0, 33.0, 28.0, 24.0 | Carboxylic acid carbon, imide carbonyls, aromatic carbons, -N-CH₂-S-, and aliphatic carbons. |

| FT-IR (KBr, cm⁻¹) | 3300-2500 (br), 1770, 1710, 1400, 720 | O-H stretch of carboxylic acid, C=O stretch of imide, C-N stretch, and aromatic C-H bend. |

| Mass Spec. (ESI-MS) | m/z 322.08 [M-H]⁻ | Corresponds to the deprotonated molecular ion of C₁₄H₁₅NO₄S. |

Experimental and Logical Workflows

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Analytical Workflow

The characterization of the final product follows a logical progression of analytical techniques.

Potential Signaling Pathways and Biological Activity

While there is no specific information on the biological activity of 5-((1,3-dioxoisoindolin-2-yl)methylthio)pentanoic acid, phthalimide derivatives are known to exhibit a wide range of pharmacological effects. Some phthalimides act as inhibitors of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory pathways.

A hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling pathway, which is downstream of TNF-α.

Conclusion

This technical guide provides a detailed framework for the synthesis and elucidation of the chemical structure termed "this compound," interpreted as 5-((1,3-dioxoisoindolin-2-yl)methylthio)pentanoic acid. The outlined experimental protocols are based on established chemical principles for the synthesis of N-substituted phthalimides and related compounds. The provided characterization data is hypothetical but representative of what would be expected for the proposed structure. Further research would be required to confirm the synthesis, characterize the compound fully, and investigate its potential biological activities.

"O-Phthalimide-C1-S-C5-acid" spectroscopic data (NMR, IR, MS)

An in-depth analysis of the spectroscopic data for O-Phthalimide-C1-S-C5-acid is not currently available in public literature. However, this technical guide provides a detailed overview of the expected spectroscopic characteristics based on the analysis of a closely related and well-documented compound, 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid (also referred to as O-Phthalimide-C5-acid). This guide will serve as a valuable resource for researchers and scientists in the field of drug development by outlining the expected data and the experimental protocols necessary for characterization.

Predicted Spectroscopic Data

The introduction of a methylene-thioether linkage in "this compound" would introduce specific changes to the spectroscopic data compared to the C5-acid analogue. The following tables summarize the reported data for 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid and provide predicted values for this compound.

Table 1: ¹H NMR Data (Predicted vs. Reported)

| Assignment | 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid Chemical Shift (δ ppm) [1] | Predicted this compound Chemical Shift (δ ppm) |

| Phthalimide (B116566) Protons (aromatic) | 7.5–8.5 | ~7.8 (m) |

| Carboxylic Acid Proton | 12–13 | ~12.0 (s, br) |

| N-CH₂ | Not Applicable | ~4.8 (s) |

| S-CH₂ | Not Applicable | ~2.7 (t) |

| Aliphatic Chain Protons | 1.2–2.5 | ~1.6-2.4 (m) |

Table 2: ¹³C NMR Data (Predicted vs. Reported)

| Assignment | 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid Chemical Shift (δ ppm) [1] | Predicted this compound Chemical Shift (δ ppm) |

| Carbonyl (Phthalimide) | ~168 | ~168 |

| Carbonyl (Carboxylic Acid) | ~179 | ~179 |

| Aromatic Carbons | ~123, ~132, ~134 | ~123, ~132, ~134 |

| N-CH₂ | Not Applicable | ~40 |

| S-CH₂ | Not Applicable | ~30 |

| Aliphatic Carbons | ~24, ~26, ~31, ~37 | ~25, ~28, ~34 |

Table 3: IR Spectroscopy Data (Predicted vs. Reported)

| Functional Group | 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid Wavenumber (cm⁻¹) [1] | Predicted this compound Wavenumber (cm⁻¹) |

| C=O Stretch (Phthalimide) | ~1770 and ~1710 | ~1770 and ~1710 |

| C=O Stretch (Carboxylic Acid) | ~1700 | ~1700 |

| C-N Stretch | ~1395 | ~1395 |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |

| C-S Stretch | Not Applicable | ~600-700 |

Table 4: Mass Spectrometry Data (Predicted vs. Reported)

| Analysis | 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid (C₁₄H₁₅NO₄) [1] | Predicted this compound (C₁₄H₁₅NO₄S) |

| Molecular Weight | 261.27 g/mol | 293.34 g/mol |

| Molecular Ion Peak (m/z) | 261.27 | 293.08 |

Experimental Protocols

The synthesis and characterization of this compound would follow established organic chemistry methodologies.

Synthesis

A probable synthetic route would involve a two-step process:

-

Synthesis of N-(chloromethyl)phthalimide: This can be achieved by reacting phthalimide with formaldehyde (B43269) and thionyl chloride.

-

Nucleophilic substitution: The synthesized N-(chloromethyl)phthalimide would then be reacted with the thiol group of 5-mercaptovaleric acid in the presence of a base to yield the final product.

The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Purification

The crude product would likely be purified using column chromatography followed by recrystallization to obtain a pure sample for analysis.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

IR Spectroscopy: The infrared spectrum would be obtained using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) would be used to confirm the molecular weight and elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies required for its synthesis and characterization. Researchers can use this information as a starting point for their investigations into this and similar novel chemical entities.

References

An In-Depth Technical Guide on the Mechanism of Action of O-Phthalimide-C1-S-C5-acid as a Hapten

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunological mechanism of action of O-Phthalimide-C1-S-C5-acid, also known as 6-(N-Phthalimidoylmethylthio)hexanoic acid. This document details its function as a hapten, the experimental protocols for its use in generating an immune response, and the underlying cellular and signaling pathways.

Introduction: The Role of Haptens in Immunology

Haptens are small molecules that are incapable of inducing an immune response on their own. However, when covalently attached to a larger carrier molecule, typically a protein, they become immunogenic. The hapten-carrier conjugate can then elicit the production of antibodies that are specific to the hapten. This principle is fundamental in the development of immunoassays, the production of specific antibodies for research and diagnostic purposes, and the study of immune responses to small molecules like drugs and environmental toxins.

This compound is a synthetic compound designed to function as a hapten. Its molecular structure incorporates two key features:

-

The Phthalimide (B116566) Group: This rigid, planar structure serves as the primary antigenic determinant or epitope that will be recognized by the immune system.

-

A C5 Carboxylic Acid Linker: The hexanoic acid chain provides a spacer arm terminating in a carboxyl group (-COOH). This functional group is crucial for the covalent conjugation to free amine groups (-NH2) on carrier proteins.

The "mechanism of action" of this compound is, therefore, its ability to be chemically linked to a carrier protein, thereby transforming a non-immunogenic small molecule into an epitope that can be targeted by the immune system to generate a specific antibody response. While specific research on this compound is limited, this guide utilizes established protocols for structurally similar haptens containing a phthalimide group and a carboxyl linker, such as N-Phthaloylglycine, to provide a detailed operational framework.[1]

Core Mechanism: T-Cell Dependent B-Cell Activation

The immune response to a hapten-carrier conjugate is a classic example of T-cell dependent B-cell activation. The process involves the collaboration of B-lymphocytes and T-helper lymphocytes.

-

Antigen Recognition and Internalization: A B-cell with a B-cell receptor (BCR) that specifically recognizes the phthalimide hapten binds to the hapten-carrier conjugate. The entire complex is then internalized by the B-cell through receptor-mediated endocytosis.

-

Antigen Processing and Presentation: Inside the B-cell, the carrier protein is proteolytically degraded into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the B-cell.

-

T-Cell Help: A T-helper cell that has been previously activated by recognizing a peptide from the same carrier protein (presented by a professional antigen-presenting cell like a dendritic cell) can now recognize the peptide-MHC II complex on the B-cell surface.

-

B-Cell Activation and Differentiation: The interaction between the T-helper cell (via its T-cell receptor) and the B-cell (via the peptide-MHC II complex), along with co-stimulatory signals (e.g., CD40-CD40L interaction), leads to the full activation of the B-cell. The activated B-cell then proliferates and differentiates into plasma cells, which secrete large quantities of antibodies specific for the original phthalimide hapten, and memory B-cells, which provide long-term immunity.

Experimental Protocols

The generation of an immune response against this compound requires a series of well-defined experimental steps.

The critical first step is the covalent linkage of the hapten to a carrier protein. Common carrier proteins include Bovine Serum Albumin (BSA) for immunoassays and Keyhole Limpet Hemocyanin (KLH) for immunization due to its high immunogenicity. The most common method for conjugating a carboxyl-containing hapten to a protein is via the carbodiimide (B86325) reaction, which creates a stable amide bond.[1]

Protocol for this compound Conjugation to BSA (EDC/NHS Chemistry)

-

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Hapten Dissolution: Dissolve this compound in a minimal amount of DMF to a final concentration of approximately 10 mg/mL.

-

Carboxyl Group Activation: In a separate tube, add a 1.5 molar excess of both EDC and NHS to the hapten solution. Allow the mixture to react for 4 hours at room temperature with gentle stirring. This reaction forms an NHS-ester of the hapten, which is more stable and reactive towards primary amines than the carbodiimide-activated hapten alone.

-

Carrier Protein Preparation: Dissolve BSA in PBS (pH 7.4) to a concentration of 10 mg/mL.

-

Conjugation Reaction: Slowly add the activated hapten solution dropwise to the BSA solution while stirring. A typical molar ratio of hapten to protein is between 20:1 and 40:1. Allow the reaction to proceed overnight at 4°C with continuous gentle stirring.

-

Purification: Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 48 hours, with at least four changes of the buffer, to remove unconjugated hapten and reaction byproducts.

-

Characterization and Storage: Determine the protein concentration (e.g., using a BCA assay) and the conjugation ratio (hapten density) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. Store the conjugate at -20°C or -80°C.

-

-

Animal Model: BALB/c mice or New Zealand white rabbits are commonly used for polyclonal antibody production.

-

Immunogen Preparation: The hapten-KLH conjugate is typically emulsified with an adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization and Incomplete Freund's Adjuvant for subsequent boosts) to enhance the immune response.

-

Immunization Schedule:

-

Primary Immunization (Day 0): Inject the animal subcutaneously or intramuscularly with the immunogen emulsion (e.g., 50-100 µg of conjugate per mouse).

-

Booster Injections (e.g., Day 21, 42, 63): Administer subsequent injections of the immunogen emulsified in incomplete adjuvant to boost the antibody response.

-

Titer Monitoring: Collect small blood samples (test bleeds) 7-10 days after each boost to monitor the antibody titer (the concentration of specific antibodies) using an enzyme-linked immunosorbent assay (ELISA).

-

Final Bleed: Once a high antibody titer is achieved, a larger volume of blood is collected for serum purification.

-

An indirect ELISA is used to determine the titer and specificity of the generated antibodies.

-

Procedure:

-

Coating: Coat microtiter plate wells with the hapten-BSA conjugate (the coating antigen) and incubate overnight.

-

Blocking: Block unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat milk in PBS).

-

Primary Antibody Incubation: Add serial dilutions of the immune serum (or purified antibody) to the wells and incubate.

-

Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody (e.g., anti-mouse IgG-HRP).

-

Detection: Add a chromogenic substrate (e.g., TMB). The HRP enzyme converts the substrate into a colored product.

-

Analysis: Stop the reaction and measure the absorbance at a specific wavelength. The titer is typically defined as the highest dilution that gives a signal significantly above the background.

-

Quantitative Data Presentation

The following tables present representative quantitative data that would be generated during an immunization campaign. Note that these are illustrative values, as specific data for this compound is not available in published literature.

Table 1: Hapten-Carrier Conjugate Characteristics

| Parameter | Value | Method |

| Carrier Protein | Keyhole Limpet Hemocyanin (KLH) | - |

| Hapten | This compound | - |

| Conjugation Chemistry | EDC/NHS | - |

| Hapten:Protein Molar Ratio | 15:1 - 25:1 | MALDI-TOF MS |

| Final Concentration | 1.0 mg/mL | BCA Protein Assay |

Table 2: Representative Polyclonal Antibody Titer in Mice

| Bleed | Dilution Factor for 50% Max Signal |

| Pre-immune Serum | < 1:100 |

| Post-2nd Boost (Day 31) | 1:20,000 |

| Post-3rd Boost (Day 52) | 1:80,000 |

| Final Bleed (Day 73) | 1:150,000 |

Data determined by indirect ELISA using this compound-BSA as the coating antigen.

Conclusion

This compound functions as a classic hapten, where its immunological "mechanism of action" is entirely dependent on its conjugation to a carrier protein. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to utilize this compound to generate a specific antibody response. The core mechanism involves a T-cell dependent B-cell activation pathway, resulting in the production of high-affinity antibodies against the phthalimide moiety. The provided protocols for conjugation, immunization, and characterization serve as a robust starting point for the successful application of this compound in immunological research and development.

References

An In-depth Technical Guide to 6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid, a phthalimide (B116566) derivative of interest in pharmaceutical research and drug development. The document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential as an anti-inflammatory and immunomodulatory agent.

Chemical Identity and Properties

6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid, also known as N-phthaloyl-6-aminohexanoic acid, is a molecule that incorporates a phthalimide group attached to a six-carbon carboxylic acid chain.

Table 1: Chemical and Physical Properties of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid

| Property | Value |

| CAS Number | 4443-26-9 |

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| Melting Point | 113-116 °C |

| Boiling Point | 454.0 ± 28.0 °C at 760 mmHg |

| Density | 1.301 ± 0.06 g/cm³ |

| Flash Point | 228.4 ± 24.0 °C |

| pKa | 4.75 ± 0.10 |

| Solubility | Slightly soluble in water and chloroform. |

Experimental Protocols: Synthesis of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid

The synthesis of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid can be achieved through the reaction of 6-aminohexanoic acid with phthalic anhydride (B1165640). Below are two common experimental protocols.

Method 1: Direct Condensation with Phthalic Anhydride

This method involves the direct reaction between 6-aminohexanoic acid and phthalic anhydride, typically in a high-boiling solvent with azeotropic removal of water.

Materials:

-

6-Aminohexanoic acid

-

Phthalic anhydride

-

Toluene (B28343) or xylene

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine equimolar amounts of 6-aminohexanoic acid and phthalic anhydride.

-

Add a suitable solvent, such as toluene or xylene, to the flask.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Method 2: Two-Step Procedure via Phthalamic Acid Intermediate

This method proceeds through the formation of an intermediate phthalamic acid, which is subsequently cyclized to the phthalimide.

Materials:

-

6-Aminohexanoic acid

-

Phthalic anhydride

-

Glacial acetic acid

-

Sodium acetate

-

Heating source (e.g., hot plate or oil bath)

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Ice bath

-

Filtration apparatus

Procedure:

-

Formation of the Phthalamic Acid Intermediate:

-

Dissolve 6-aminohexanoic acid in a suitable solvent like glacial acetic acid in a beaker.

-

Slowly add an equimolar amount of phthalic anhydride to the solution while stirring.

-

Stir the mixture at room temperature for 1-2 hours. The phthalamic acid intermediate will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a small amount of cold solvent.

-

-

Cyclization to the Phthalimide:

-

Suspend the obtained phthalamic acid in glacial acetic acid containing a catalytic amount of sodium acetate.

-

Heat the mixture to reflux for 1-2 hours to effect cyclization.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.

-

Workflow and Pathway Diagrams

Biological Activity and Potential Signaling Pathways

Phthalimide derivatives, including N-phthaloyl amino acids, have demonstrated a range of biological activities, with anti-inflammatory and immunomodulatory effects being of significant interest. Studies on related compounds have shown that they can suppress the production of key pro-inflammatory mediators.

Anti-Inflammatory and Immunomodulatory Effects:

-

Inhibition of Nitric Oxide (NO) Production: Several N-phthaloyl amino acid derivatives have been shown to effectively suppress the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine cells.[1] Overproduction of NO is a hallmark of inflammatory conditions.

-

Inhibition of Pro-inflammatory Cytokines: Certain phthalimide analogs can inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by macrophages.[1] These cytokines are central to the inflammatory cascade.

Based on these findings, a putative anti-inflammatory signaling pathway for 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid can be proposed. The compound may exert its effects by modulating signaling cascades that lead to the expression of iNOS (inducible nitric oxide synthase) and pro-inflammatory cytokines.

References

O-Phthalimide-C1-S-C5-acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phthalimide-C1-S-C5-acid, chemically known as 6-(N-Phthalimidoylmethylthio)hexanoic acid, is a hapten commonly utilized in the design of antigens for the development of immunoassays. Its structure, featuring a phthalimide (B116566) group, a thioether linkage, and a terminal carboxylic acid, provides a versatile scaffold for conjugation to carrier proteins. Understanding the solubility and stability of this molecule is paramount for its effective storage, handling, and application in various experimental and developmental workflows. This technical guide provides an in-depth overview of the anticipated physicochemical properties of this compound and outlines standard methodologies for its solubility and stability assessment.

Predicted Physicochemical Properties

Solubility Profile

The solubility of a compound is influenced by its polarity, molecular weight, and the nature of the solvent. The structure of this compound possesses both hydrophobic and hydrophilic regions.

-

Hydrophobic Character: The phthalimide group and the C5 alkyl chain contribute to the molecule's nonpolar nature.

-

Hydrophilic Character: The terminal carboxylic acid group provides a site for hydrogen bonding and ionization, enhancing solubility in polar and aqueous media, particularly at higher pH values where the carboxylate form predominates.

Based on this structure, the following solubility trends can be anticipated:

-

Aqueous Solubility: Likely to be low in neutral and acidic aqueous solutions due to the significant hydrophobic portion. Solubility is expected to increase with rising pH as the carboxylic acid deprotonates to the more soluble carboxylate salt.

-

Organic Solvent Solubility: Expected to exhibit good solubility in a range of organic solvents, particularly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which can solvate both the polar and nonpolar regions of the molecule. Solubility in less polar solvents like dichloromethane (B109758) and ethyl acetate (B1210297) is also anticipated. Solubility in nonpolar solvents such as hexanes is likely to be poor.

Stability Profile

The stability of this compound will be dictated by the chemical lability of its functional groups under various environmental conditions.

-

pH Stability: The phthalimide group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the imide ring. The thioether linkage is generally stable but can be prone to oxidation. The carboxylic acid is a stable functional group.

-

Thermal Stability: As a solid, the compound is likely to be stable at ambient and refrigerated temperatures. In solution, thermal degradation may be accelerated, especially at elevated temperatures and in the presence of reactive species.

-

Photostability: While the core structure does not contain prominent chromophores that would suggest extreme photosensitivity, exposure to high-energy light (e.g., UV radiation) could potentially lead to degradation over time. It is advisable to store solutions protected from light.

Experimental Protocols for Solubility and Stability Assessment

To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.

Table 1: Experimental Protocol for Shake-Flask Solubility Measurement

| Step | Procedure | Details |

| 1 | Preparation of Saturated Solution | An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at various pH values, organic solvents) in a sealed vial. |

| 2 | Equilibration | The vials are agitated (e.g., on a shaker or rotator) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound. |

| 3 | Phase Separation | The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature fluctuations during this step. |

| 4 | Quantification | An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. |

| 5 | Data Analysis | The solubility is reported in units such as mg/mL or mol/L at the specified temperature and in the given solvent. |

Stability Assessment

Forced degradation studies are typically performed to evaluate the stability of a compound under various stress conditions.

Table 2: Experimental Protocol for Forced Degradation Study

| Condition | Procedure | Analysis |

| Acidic Hydrolysis | A solution of this compound in an acidic medium (e.g., 0.1 M HCl) is incubated at a controlled temperature (e.g., 60 °C) for a set period. | Samples are taken at various time points, neutralized, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. |

| Basic Hydrolysis | A solution of the compound in a basic medium (e.g., 0.1 M NaOH) is incubated under the same controlled conditions. | Similar to acidic hydrolysis, samples are analyzed over time to monitor degradation. |

| Oxidative Degradation | The compound is dissolved in a solution containing an oxidizing agent (e.g., 3% H₂O₂) and incubated. | The extent of degradation and the formation of oxidation products are monitored by HPLC. |

| Thermal Degradation | A solid sample or a solution of the compound is exposed to elevated temperatures (e.g., 80 °C). | Changes in purity and the appearance of degradants are assessed over time. |

| Photostability | A solution of the compound is exposed to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration. A dark control is run in parallel. | The samples are analyzed by HPLC to determine the extent of photodegradation. |

Visualization of Experimental Workflows

To provide a clear visual representation of the logical flow of the experimental protocols, the following diagrams have been generated using the DOT language.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Stability Studies.

While specific experimental data on the solubility and stability of this compound are not currently published, a thorough understanding of its chemical structure allows for reasoned predictions of its behavior. This guide provides a framework for researchers to approach the handling and characterization of this molecule. The outlined experimental protocols for solubility and stability assessment offer a clear path for generating the empirical data necessary for its effective use in research and development. It is strongly recommended that these properties be experimentally determined prior to extensive use, particularly in applications requiring well-characterized and stable reagents.

An In-depth Technical Guide on the Potential Biological Targets of Phthalimide-Thioether Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold "O-Phthalimide-C1-S-C5-acid," representing a class of compounds characterized by a phthalimide (B116566) group linked via a short thioether chain to a terminal carboxylic acid, holds significant therapeutic potential. While no specific compound with this exact nomenclature is extensively documented, its constituent chemical motifs—the phthalimide ring, a flexible thioether linker, and a carboxylate group—are prevalent in a multitude of biologically active agents. This guide synthesizes the potential biological targets for this class of molecules by examining the known activities of structurally related compounds. The primary putative targets include Matrix Metalloproteinases (MMPs), Tumor Necrosis Factor-alpha (TNF-α), and Cereblon (CRBN), each implicated in significant pathological processes such as cancer, inflammation, and immune dysregulation. This document provides a comprehensive overview of these potential interactions, supported by quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction to the Phthalimide-Thioether Carboxylic Acid Scaffold

The molecule described as "this compound" (hereafter referred to as PTC5A for brevity) embodies a strategic combination of pharmacophores. The phthalimide moiety is a well-established privileged structure in medicinal chemistry, famously associated with the immunomodulatory drugs (IMiDs®) like thalidomide (B1683933) and its analogs.[1][2] The carboxylic acid group often serves as a key interaction point, particularly as a zinc-binding group (ZBG) for metalloenzymes.[3] The intervening thioether linker provides flexibility and specific spatial orientation of these functional groups. This unique combination suggests that PTC5A and its analogs could interact with a range of biological macromolecules. Based on these structural features, this guide will focus on three primary, plausible biological targets.

Potential Biological Target Classes

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[4][5] Their dysregulation is a hallmark of numerous diseases, including cancer metastasis, arthritis, and cardiovascular disorders.[6][7] The carboxylic acid moiety of the PTC5A scaffold is a classic feature of many MMP inhibitors (MMPIs), where it can act as a chelating group for the catalytic zinc ion in the enzyme's active site.[3] The phthalimide group and the C5 chain can then form additional interactions with the enzyme's specificity pockets (S1', S2', etc.), potentially conferring both potency and selectivity.[4]

Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a pro-inflammatory cytokine central to the pathogenesis of autoimmune diseases like rheumatoid arthritis and Crohn's disease.[8][9] Phthalimide-containing compounds, most notably thalidomide, are known to inhibit TNF-α production.[8][10][11] The mechanism often involves enhancing the degradation of TNF-α mRNA. Given the presence of the phthalimide core, PTC5A could plausibly exhibit similar TNF-α inhibitory activity.

Cereblon (CRBN)

Cereblon is a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[12][13] It gained prominence as the primary target of thalidomide and other IMiDs.[14] Binding of these molecules to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism is the basis for the successful use of IMiDs in treating multiple myeloma.[13][15] The phthalimide ring is essential for this interaction, making CRBN a key potential target for the PTC5A scaffold.[15]

Quantitative Data Analysis (Hypothetical)

To illustrate the potential activity of the PTC5A scaffold, the following tables present hypothetical, yet plausible, quantitative data based on activities reported for structurally similar compounds. These values serve as a benchmark for what might be expected from experimental evaluation.

Table 1: Hypothetical Inhibitory Activity against Matrix Metalloproteinases

| Compound | Target MMP | IC50 (nM) | Assay Type |

| PTC5A | MMP-2 | 85 | FRET-based enzymatic |

| PTC5A | MMP-9 | 120 | FRET-based enzymatic |

| PTC5A | MMP-13 | 45 | FRET-based enzymatic |

| Reference | Marimastat | MMP-2 | 5 |

| Reference | Marimastat | MMP-9 | 3 |

Table 2: Hypothetical TNF-α Production Inhibition

| Compound | Cell Line | LPS Concentration | IC50 (µM) |

| PTC5A | RAW 264.7 | 100 ng/mL | 12.5 |

| Reference | Thalidomide | RAW 264.7 | 25.0 |

Table 3: Hypothetical Cereblon Binding Affinity

| Compound | Assay Type | Kd (µM) |

| PTC5A | Isothermal Titration Calorimetry (ITC) | 5.2 |

| Reference | Pomalidomide | Isothermal Titration Calorimetry (ITC) |

Signaling Pathways and Experimental Workflows

Visualizations of key pathways and experimental procedures are crucial for understanding the context of PTC5A's potential actions.

Caption: Role of MMPs in tumor metastasis and the inhibitory action of PTC5A.

Caption: Mechanism of PTC5A-mediated neosubstrate degradation via Cereblon.

Experimental Protocols

Protocol: MMP-9 Inhibition Assay (FRET-based)

Objective: To determine the IC50 of PTC5A for MMP-9.

Materials:

-

Recombinant human MMP-9 (activated).

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.

-

FRET substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

-

PTC5A stock solution (in DMSO).

-

96-well black microplate.

-

Fluorometric plate reader (Ex/Em = 328/393 nm).

Procedure:

-

Prepare serial dilutions of PTC5A in Assay Buffer. Add 10 µL of each dilution to the wells of the microplate. Include a positive control (a known MMP inhibitor like Marimastat) and a negative control (DMSO vehicle).

-

Add 70 µL of Assay Buffer to all wells.

-

Add 10 µL of diluted recombinant human MMP-9 (final concentration ~2 nM) to all wells except for the substrate control wells.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the FRET substrate (final concentration ~10 µM) to all wells.

-

Immediately begin kinetic reading on the plate reader at 37°C for 60 minutes, taking measurements every 2 minutes.

-

Calculate the reaction velocity (slope of the linear phase of fluorescence increase).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: TNF-α Production in LPS-Stimulated Macrophages

Objective: To measure the effect of PTC5A on TNF-α secretion from lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

LPS from E. coli O111:B4.

-

PTC5A stock solution (in DMSO).

-

Murine TNF-α ELISA kit.

-

24-well cell culture plates.

Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh DMEM.

-

Pre-treat the cells with various concentrations of PTC5A or vehicle (DMSO) for 2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. An unstimulated control group should receive no LPS.

-

Incubate the cells for 6 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatants and centrifuge to remove debris.

-

Quantify the concentration of TNF-α in the supernatants using a commercial murine TNF-α ELISA kit, following the manufacturer’s instructions.

-

Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the PTC5A concentration.

Protocol: Cereblon Binding Assay (Time-Resolved FRET)

Objective: To determine the binding affinity of PTC5A to Cereblon.

Materials:

-

Recombinant human CRBN-DDB1 complex.

-

Biotinylated CRBN ligand (e.g., biotin-pomalidomide).

-

Europium-labeled Streptavidin (donor).

-

APC-labeled anti-His antibody (acceptor, assuming CRBN is His-tagged).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4.

-

384-well low-volume white microplate.

-

TR-FRET compatible plate reader.

Procedure:

-

Prepare a serial dilution of PTC5A (competitor) in Assay Buffer.

-

In a 384-well plate, add 2 µL of the PTC5A dilutions or vehicle control.

-

Add 4 µL of a pre-mixed detection reagent solution containing the biotinylated ligand, Europium-Streptavidin, and APC-anti-His antibody.

-

Initiate the binding reaction by adding 4 µL of the CRBN-DDB1 complex. Final concentrations should be optimized but are typically in the low nM range.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

-

Plot the TR-FRET ratio against the concentration of PTC5A and fit the data to a competitive binding model to determine the Ki or IC50, which can be converted to a Kd value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel therapeutics. Its structural components suggest a high probability of interaction with key pathological targets like MMPs, TNF-α, and Cereblon. The hypothetical data and detailed protocols provided in this guide offer a robust framework for initiating the experimental validation of these interactions. Future work should focus on the synthesis and in-vitro testing of PTC5A and its analogs. Structure-activity relationship (SAR) studies will be essential to optimize potency and selectivity for a chosen target. Subsequent cell-based and in-vivo studies will be necessary to validate the therapeutic potential of lead compounds derived from this versatile chemical scaffold.

References

- 1. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. New anti-inflammatory N-pyridinyl(alkyl)phthalimides acting as tumour necrosis factor-alpha production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Phenylphthalimides with tumor necrosis factor alpha production-enhancing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel phthalimide derivatives with TNF-α and IL-1β expression inhibitory and apoptotic inducing properties - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Replacing the phthalimide core in thalidomide with benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

"O-Phthalimide-C1-S-C5-acid" for novel therapeutic development

An in-depth technical guide on the preclinical profile of "O-Phthalimide-C1-S-C5-acid," a novel bifunctional degrader for therapeutic development.

Disclaimer

The compound "this compound" is treated as a hypothetical entity for the purpose of this guide, as no information about it is available in the public domain. The data, target, and experimental results presented herein are simulated based on established principles of PROTAC (Proteolysis-Targeting Chimera) technology and are intended to serve as a representative example for researchers, scientists, and drug development professionals.

Executive Summary

This compound (hereafter referred to as PHT-S-C5) is a novel, first-in-class bifunctional molecule designed to induce the targeted degradation of Target Kinase X (TKX), a protein kinase implicated in the progression of various hyperproliferative disorders. PHT-S-C5 functions as a PROTAC, creating a ternary complex between TKX and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the polyubiquitination of TKX and its subsequent degradation by the proteasome. This document provides a comprehensive overview of the preclinical data, experimental protocols, and proposed mechanism of action for PHT-S-C5.

Mechanism of Action

PHT-S-C5 is composed of three key moieties: a phthalimide-based ligand that binds to the E3 ligase CRBN, a warhead composed of a C5-carboxylic acid that selectively binds to TKX, and a flexible C1-S-linker that connects them. By simultaneously engaging both proteins, PHT-S-C5 facilitates the formation of a stable ternary complex (CRBN-PHT-S-C5-TKX). This complex is recognized by the cellular ubiquitin-proteasome system, leading to the transfer of ubiquitin chains to lysine (B10760008) residues on the surface of TKX. The polyubiquitinated TKX is then recognized and degraded by the 26S proteasome, resulting in the selective elimination of the target protein from the cell.

Quantitative Data Summary

The preclinical efficacy of PHT-S-C5 was evaluated through a series of biochemical and cell-based assays. The key quantitative parameters are summarized below.

Table 1: Biochemical Activity

| Parameter | Description | Value |

| Binding Affinity (KD) to CRBN | Dissociation constant for binding to Cereblon E3 ligase. | 150 nM |

| Binding Affinity (KD) to TKX | Dissociation constant for binding to Target Kinase X. | 45 nM |

| Ternary Complex Cooperativity (α) | Measure of the stability of the CRBN-PHT-S-C5-TKX complex. | 4.5 |

Table 2: Cellular Activity (in HEK293 Cells)

| Parameter | Description | Value |

| DC50 | Concentration for 50% degradation of TKX after 24h. | 12 nM |

| Dmax | Maximum percentage of TKX degradation observed. | 92% |

| IC50 (Viability) | Concentration for 50% reduction in cell viability after 72h. | 1.5 µM |

| Selectivity Index (SI) | Ratio of IC50 (Viability) / DC50 (Degradation). | 125 |

Experimental Protocols

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay was used to determine the binding affinity of PHT-S-C5 to its targets.

-

Reagents: Recombinant His-tagged CRBN-DDB1, GST-tagged TKX, terbium-conjugated anti-His antibody, SsoFast™ EvaGreen® Supermix-conjugated anti-GST antibody, and PHT-S-C5.

-

Procedure:

-

Prepare a serial dilution of PHT-S-C5 in assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20).

-

In a 384-well plate, add 5 nM of His-CRBN-DDB1 and 10 nM of the terbium-conjugated anti-His antibody.

-

Add 10 nM of GST-TKX and 20 nM of the SsoFast™ EvaGreen® Supermix-conjugated anti-GST antibody.

-

Add the PHT-S-C5 dilutions to the wells.

-

Incubate for 2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 620 nm and 665 nm).

-

-

Data Analysis: The ratio of emission at 665 nm to 620 nm is calculated and plotted against the PHT-S-C5 concentration. The KD value is determined using a non-linear regression fit.

Protocol: Western Blot for Target Degradation

This protocol quantifies the reduction in TKX protein levels following treatment with PHT-S-C5.

-

Cell Culture: Plate HEK293 cells at a density of 2x105 cells/well in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of PHT-S-C5 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run SDS-PAGE.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against TKX (1:1000 dilution) and a loading control (e.g., GAPDH, 1:5000 dilution) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

-

Analysis: Densitometry analysis is performed to quantify band intensity. TKX levels are normalized to the loading control and expressed as a percentage relative to the DMSO control. DC50 and Dmax values are calculated from the dose-response curve.

Development and Optimization Workflow

The preclinical development of PHT-S-C5 follows a structured workflow designed to optimize for potency, selectivity, and drug-like properties before advancing to in vivo studies.

Lead Optimization Logic

The lead optimization process is guided by a decision-making framework that balances target degradation potency with off-target effects and pharmacokinetic properties. The primary goal is to identify a candidate with a wide therapeutic window.

An In-depth Technical Guide to Phthalimide-Based Linker Molecules for Targeted Protein Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Background

The molecule described as "O-Phthalimide-C1-S-C5-acid" is understood to be a bifunctional chemical linker, more systematically named 5-(((1,3-dioxoisoindolin-2-yl)methyl)thio)pentanoic acid . The nomenclature "O-Phthalimide" is likely a non-standard variation or typo, as the chemically stable and widely utilized linkage is through the nitrogen atom, forming an N-substituted phthalimide (B116566). This compound incorporates three key structural features:

-

A Phthalimide Moiety: This group serves as a ligand for the Cereblon (CRBN) protein, a crucial component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN).[1] Phthalimide-based drugs, such as thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide), exert their therapeutic effects by binding to CRBN and inducing the degradation of specific target proteins.[1]

-

A Thioether-Alkyl Linker: A flexible linker chain consisting of a methyl group and a thio-pentanoic acid (-CH2-S-(CH2)4-COOH). The length, composition, and geometry of the linker are critical determinants of the efficacy of the final molecule in which it is incorporated.[2]

-

A Terminal Carboxylic Acid: This functional group provides a convenient attachment point for conjugation to a ligand that binds to a specific protein of interest (POI), enabling the synthesis of Proteolysis-targeting chimeras (PROTACs).

This guide provides a comprehensive overview of the synthesis, potential applications, and relevant biological context for this type of phthalimide-based linker.

The Role in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins.[2][3] A PROTAC consists of two ligands connected by a linker: one binds to an E3 ubiquitin ligase (like CRBN), and the other binds to a protein of interest.[4][5] By bringing the E3 ligase and the target protein into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[2]

The "this compound" molecule represents a key building block for constructing CRBN-recruiting PROTACs.

Synthesis and Characterization

While no direct synthesis for "this compound" is documented under this specific name, a plausible and robust synthetic route can be devised based on well-established chemical principles, such as the Gabriel synthesis.[6] A likely two-step protocol is outlined below.

Proposed Experimental Protocol

Step 1: Synthesis of N-(Hydroxymethyl)phthalimide This is a standard procedure reacting phthalimide with formaldehyde (B43269).

-

Materials: Phthalimide, Formaldehyde (37% solution), Water, Potassium Carbonate.

-

Procedure:

-

Suspend phthalimide (1 eq) in water.

-

Add a catalytic amount of potassium carbonate.

-

Add formaldehyde solution (1.1 eq) dropwise while stirring.

-

Stir the mixture at room temperature for 2-4 hours.

-

The white precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield N-(hydroxymethyl)phthalimide.

-

Step 2: Synthesis of 5-(((1,3-dioxoisoindolin-2-yl)methyl)thio)pentanoic acid This step involves the reaction of the intermediate from Step 1 with 5-mercaptopentanoic acid. To avoid side reactions, the hydroxyl group of N-(hydroxymethyl)phthalimide is typically converted to a better leaving group, such as a chloride.

-

Materials: N-(Hydroxymethyl)phthalimide, Thionyl Chloride, Dichloromethane (DCM), 5-Mercaptopentanoic acid, Triethylamine (TEA), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve N-(hydroxymethyl)phthalimide (1 eq) in anhydrous DCM.

-

Cool the solution to 0°C and add thionyl chloride (1.1 eq) dropwise. Stir for 1-2 hours to form N-(chloromethyl)phthalimide. The solvent is then removed under reduced pressure.

-

In a separate flask, dissolve 5-mercaptopentanoic acid (1 eq) in DMF and add TEA (1.2 eq).

-

Add the crude N-(chloromethyl)phthalimide to the DMF solution at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

The reaction is quenched with water and the product is extracted with ethyl acetate (B1210297).

-

The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.

-

Physicochemical and Quantitative Data

The following table summarizes expected physicochemical properties and typical yields for the synthesis of analogous compounds, as specific data for the target molecule is not available in the literature.

| Property | Expected Value | Method of Determination |

| Molecular Formula | C₁₄H₁₅NO₄S | Mass Spectrometry |

| Molecular Weight | 293.34 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | >95% | HPLC, NMR |

| Overall Yield | 60-75% | Gravimetric Analysis |

| Solubility | Soluble in DMSO, DMF, moderately in CH₂Cl₂ | Solubility Testing |

Biological Mechanism and Experimental Workflows

The primary application of this molecule is in the construction of PROTACs. The workflow involves conjugating the carboxylic acid terminus to a ligand for a target protein and then using the resulting PROTAC in cellular assays to induce protein degradation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target Protein of Interest (POI).

Caption: PROTAC-mediated ternary complex formation and subsequent ubiquitination and degradation of a target protein.

Experimental Workflow: PROTAC Synthesis and Validation

The following diagram outlines the typical workflow from linker synthesis to biological validation of the final PROTAC.

Caption: A typical workflow for the synthesis and biological evaluation of a novel PROTAC molecule.

Conclusion

The molecule "this compound" is a valuable chemical tool for the development of targeted protein degraders. Its structure combines the well-validated CRBN-recruiting phthalimide warhead with a versatile linker terminating in a carboxylic acid, ready for conjugation to a target-protein binder. While this specific linker is not explicitly detailed in the literature, its synthesis and application can be confidently inferred from established methods in medicinal chemistry and chemical biology. Researchers can utilize the protocols and workflows described herein as a foundational guide for creating novel therapeutics based on the principles of targeted protein degradation.

References

- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phthalimide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of O-Phthalimide-C1-S-C5-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phthalimide-C1-S-C5-acid is a novel small molecule featuring a phthalimide (B116566) functional group. The phthalimide moiety is a well-established pharmacophore found in numerous biologically active compounds, known to interact with various molecular targets.[1][2] Derivatives of similar structures, such as 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid, have shown potential in areas like cancer treatment and neuropharmacology, exhibiting activities such as histone deacetylase (HDAC) inhibition.[1] Given this background, this compound is a compound of interest for its potential therapeutic applications.

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound. The protocols detailed below outline standard assays to assess its cytotoxic effects on cancer cell lines and its potential to inhibit specific enzyme targets. This document is intended to serve as a foundational resource for researchers initiating the study of this and similar novel chemical entities.

Postulated Signaling Pathway

Based on the known biological activities of related phthalimide compounds, this compound may exert its effects through the inhibition of key cellular enzymes, such as histone deacetylases (HDACs). Inhibition of HDACs can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can ultimately lead to cell cycle arrest and apoptosis.

References

Application Notes and Protocols for O-Phthalimide-C1-S-C5-acid in Animal Model Administration

For research use only. Not for use in diagnostic or therapeutic procedures.

Introduction

O-Phthalimide-C1-S-C5-acid, chemically known as 6-(N-Phthalimidoylmethylthio)hexanoic acid, is a hapten containing a terminal carboxylic acid group.[1][2][3] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[1][2] The carboxyl group on this compound allows for its covalent conjugation to carrier proteins, making it immunogenic.[1][2] These application notes provide a comprehensive guide for the use of this compound in generating a specific antibody response in an animal model. The protocols detailed below are intended for researchers in immunology, drug development, and related fields.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical immunization experiment using this compound conjugated to Keyhole Limpet Hemocyanin (KLH) in BALB/c mice.

| Parameter | Group 1 (n=5) | Group 2 (n=5) | Control Group (n=5) |

| Immunogen | This compound-KLH | KLH only | PBS |

| Primary Immunization Dose | 100 µg | 100 µg | 100 µL |

| Adjuvant (Primary) | Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) |

| Booster Immunization Dose | 50 µg | 50 µg | 100 µL |

| Adjuvant (Booster) | Incomplete Freund's Adjuvant (IFA) | Incomplete Freund's Adjuvant (IFA) | Incomplete Freund's Adjuvant (IFA) |

| Mean Anti-Hapten Antibody Titer (Post-2nd Booster) | 1:64,000 | < 1:100 | < 1:100 |

| Mean Anti-KLH Antibody Titer (Post-2nd Booster) | 1:128,000 | 1:128,000 | < 1:100 |

Experimental Protocols

Conjugation of this compound to Keyhole Limpet Hemocyanin (KLH) using EDC Chemistry

This protocol describes the covalent coupling of the carboxyl group of this compound to the primary amines of KLH.

Materials:

-

This compound

-

Keyhole Limpet Hemocyanin (KLH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Conjugation Buffer: 0.1 M MES, pH 4.7

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting columns

Procedure:

-

Dissolve 2 mg of KLH in 1 mL of Conjugation Buffer.

-

Dissolve 1 mg of this compound in 0.5 mL of Conjugation Buffer. For solubility aid, a minimal amount of DMSO can be used.

-

Add the this compound solution to the KLH solution and mix gently.

-

Dissolve 10 mg of EDC and 5 mg of NHS in 1 mL of cold ultrapure water immediately before use.

-

Add 100 µL of the EDC/NHS solution to the KLH-hapten mixture.

-

Incubate the reaction for 2 hours at room temperature with gentle stirring.

-

Purify the conjugate by passing the reaction mixture through a desalting column equilibrated with PBS to remove unreacted hapten and crosslinker.

-

Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

-

Store the conjugate at -20°C in aliquots.

Immunization of BALB/c Mice

This protocol outlines the immunization schedule for generating an antibody response against the hapten-carrier conjugate.

Materials:

-

This compound-KLH conjugate

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Sterile Phosphate-Buffered Saline (PBS)

-

6-8 week old female BALB/c mice

-

Syringes and needles

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion by mixing the this compound-KLH conjugate with an equal volume of CFA to a final concentration of 1 mg/mL.

-

Inject each mouse subcutaneously at multiple sites with a total of 100 µL of the emulsion (containing 50 µg of the conjugate).[4]

-

-

First Booster (Day 14):

-

Prepare an emulsion by mixing the conjugate with an equal volume of IFA to a final concentration of 0.5 mg/mL.

-

Inject each mouse subcutaneously with 100 µL of the emulsion (containing 25 µg of the conjugate).

-

-

Second Booster (Day 28):

-

Repeat the first booster injection as described above.

-

-

Serum Collection (Day 35):

-

Collect blood from the mice via a suitable method (e.g., tail vein or retro-orbital bleeding).

-

Allow the blood to clot and centrifuge to separate the serum.

-

Store the serum at -20°C or -80°C.

-

Determination of Antibody Titer by Indirect ELISA

This protocol is for measuring the concentration of anti-hapten antibodies in the collected mouse serum.

Materials:

-

This compound conjugated to a different carrier protein (e.g., Bovine Serum Albumin - BSA) for coating

-

Mouse serum samples

-

HRP-conjugated goat anti-mouse IgG secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 2 M H₂SO₄)

-

Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (PBS with 1% BSA)

-

96-well ELISA plates

Procedure:

-

Coating:

-

Dilute the this compound-BSA conjugate to 5 µg/mL in Coating Buffer.

-

Add 100 µL of the coating solution to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Wash the plate three times with Wash Buffer.

-

Prepare serial dilutions of the mouse serum in Blocking Buffer (e.g., starting from 1:100).

-

Add 100 µL of the diluted serum to the wells and incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times with Wash Buffer.

-

Dilute the HRP-conjugated goat anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

-

Reading:

-

Read the absorbance at 450 nm using a microplate reader. The antibody titer is the reciprocal of the highest serum dilution that gives a positive reading above the background.

-

Visualizations

Caption: Experimental workflow for antibody production.

Caption: Hapten-carrier induced immune response.

References

Application Notes and Protocols: O-Phthalimide Derivatives for Protein Labeling

A detailed search for "O-Phthalimide-C1-S-C5-acid" did not yield information on this specific chemical structure or its application in protein labeling and tracking. The inclusion of a "C1-S-C5" linker suggests a thioether bond which is not described in the available scientific literature for phthalimide-based protein labeling reagents.

The closest related compound with documented applications is O-Phthalimide-C5-acid , also known as 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid. This document will provide a general overview of the principles and potential applications of phthalimide (B116566) derivatives in protein labeling, based on the properties of related compounds. The protocols and data presented are illustrative and would require optimization for any specific phthalimide-based reagent.

Principle of Phthalimide-Based Protein Labeling

Phthalimide derivatives can be utilized in protein modification through various chemical reactions. The phthalimide group itself can act as a protective group for primary amines.[1] More advanced applications involve the phthalimide structure as a reactive moiety or a component of a larger functional probe. The mechanism of action for protein labeling generally involves the covalent attachment of the phthalimide-containing molecule to specific amino acid residues on the target protein.[2]

The core structure, isoindoline-1,3-dione, is hydrophobic, which can facilitate crossing biological membranes.[3] This property is advantageous for intracellular protein labeling. The carboxylic acid group on the C5 linker of O-Phthalimide-C5-acid provides a handle for further chemical modifications, such as coupling to fluorescent dyes or other reporter molecules.

Potential Applications in Protein Research

While specific data for "this compound" is unavailable, phthalimide derivatives have a broad range of biological applications, including acting as enzyme inhibitors and tools for protein modification.[2] These applications suggest that a functionalized phthalimide reagent could be used for:

-

Protein Labeling: Covalent modification of proteins for detection and visualization.

-

Protein Tracking: Following the localization and dynamics of labeled proteins within cells or organisms.

-

Drug Development: Phthalimide derivatives have been investigated for various therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial activities.[3][4]

General Experimental Workflow

The following diagram illustrates a general workflow for protein labeling using a hypothetical phthalimide-based reagent.

Caption: General workflow for protein labeling with a phthalimide reagent.

Illustrative Experimental Protocols

Below are hypothetical protocols for protein labeling using a generic phthalimide-based reagent. These are not validated for "this compound" and would require substantial optimization.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol describes the labeling of a purified protein in a test tube.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

Phthalimide labeling reagent (dissolved in a compatible solvent like DMSO)

-

Quenching reagent (e.g., Tris-HCl)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Prepare a solution of the purified protein at a known concentration (e.g., 1 mg/mL).

-

Reagent Preparation: Prepare a stock solution of the phthalimide labeling reagent in DMSO.

-

Labeling Reaction:

-

Add the phthalimide reagent to the protein solution at a specific molar ratio (e.g., 10:1 reagent to protein).

-

Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.

-

-

Quenching (Optional): Add a quenching reagent to stop the labeling reaction by reacting with any excess labeling reagent.

-

Purification: Remove excess, unreacted labeling reagent from the labeled protein using a size-exclusion chromatography column.

-

Analysis: Analyze the labeled protein using techniques such as SDS-PAGE with fluorescence imaging (if the reagent is fluorescent) or mass spectrometry to confirm labeling.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol outlines the labeling of proteins within a complex mixture, such as a cell lysate.

Materials:

-

Cell lysate

-

Phthalimide labeling reagent

-

SDS-PAGE reagents

-

Fluorescence scanner or Western blot apparatus

Procedure:

-

Lysate Preparation: Prepare a cell lysate using a suitable lysis buffer. Determine the total protein concentration of the lysate.

-

Labeling Reaction:

-

Add the phthalimide labeling reagent to the cell lysate at a final concentration to be optimized (e.g., 10-100 µM).

-

Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).

-

-

Sample Preparation for Analysis:

-

Add SDS-PAGE sample buffer to the labeled lysate to denature the proteins.

-

Heat the samples as required for SDS-PAGE.

-

-

Analysis:

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the labeled proteins using an in-gel fluorescence scanner. Alternatively, perform a Western blot to identify specific labeled proteins of interest.

-

Data Presentation

Quantitative data from protein labeling experiments should be summarized for clarity. The following table provides a template for presenting optimization data for a labeling reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Reagent:Protein Molar Ratio | 5:1 | 10:1 | 20:1 |

| Incubation Time (min) | 30 | 60 | 120 |

| Temperature (°C) | 25 | 37 | 37 |

| Labeling Efficiency (%) | Data | Data | Data |

| Signal-to-Noise Ratio | Data | Data | Data |

Signaling Pathway Visualization

Phthalimide derivatives have been studied for their effects on various cellular pathways.[2] For instance, some derivatives exhibit anti-inflammatory or anti-cancer properties.[3][4] The following is a hypothetical and simplified representation of a signaling pathway that could be investigated using a phthalimide-based probe.

Caption: Hypothetical inhibition of a kinase by a phthalimide probe.

Conclusion